Cas no 937-30-4 (4'-Ethylacetophenone)

4'-Ethylacetophenone structure
4'-Ethylacetophenone structure
Nome del prodotto:4'-Ethylacetophenone
Numero CAS:937-30-4
MF:C10H12O
MW:148.201683044434
MDL:MFCD00009262
CID:40344
PubChem ID:13642

4'-Ethylacetophenone Proprietà chimiche e fisiche

Nomi e identificatori

    • 4'-Ethylacetophenone
    • 1-(4-ethylphenyl)ethanone
    • 4-Ethylacetophenone
    • p-Ethylacetophenone
    • 1-(4-Ethylphenyl)-ethanone
    • Ethanone, 1-(4-ethylphenyl)-
    • p-Acetylethylbenzene
    • Acetophenone, 4'-ethyl-
    • p-Ethylphenyl methyl ketone
    • LSA7B53YDO
    • 1-(4-ethylphenyl)ethan-1-one
    • NODGRWCMFMEGJH-UHFFFAOYSA-N
    • 4 -Ethylacetophenone
    • 1-acetyl-4-ethylbenzene
    • Q63398062
    • NSC6768
    • p-Ethylaceto-phenone
    • 4-Ethylacetophenone.
    • PubChem15495
    • ASISCHEM D29258
    • 4'-Ethylacetophenone, 9
    • 4’-Ethylacetophenone
    • 1-(4-Ethylphenyl)ethanone (ACI)
    • Acetophenone, 4′-ethyl- (6CI, 7CI, 8CI)
    • Acetophenone, p-ethyl- (4CI)
    • 4′-Ethylacetophenone
    • NSC 6768
    • p-Ethyl-hypnone
    • MDL: MFCD00009262
    • Inchi: 1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,3H2,1-2H3
    • Chiave InChI: NODGRWCMFMEGJH-UHFFFAOYSA-N
    • Sorrisi: O=C(C)C1C=CC(CC)=CC=1
    • BRN: 1906029

Proprietà calcolate

  • Massa esatta: 148.08900
  • Massa monoisotopica: 148.089
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 132
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1
  • XLogP3: 2.5
  • Carica superficiale: 0
  • Conta Tautomer: 7

Proprietà sperimentali

  • Colore/forma: Liquido incolore o giallastro
  • Densità: 0.993 g/mL at 25 °C(lit.)
  • Punto di fusione: −20.6 °C (lit.)
  • Punto di ebollizione: 125 °C/20 mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 195,8 ° f< br / >Celsius: 91 ° C< br / >
  • Indice di rifrazione: n20/D 1.5293(lit.)
  • Coefficiente di ripartizione dell'acqua: Not miscible or difficult to mix in water. Soluble in alcohol.
  • PSA: 17.07000
  • LogP: 2.45160
  • Solubilità: Non determinato

4'-Ethylacetophenone Informazioni sulla sicurezza

  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H227
  • Dichiarazione di avvertimento: P210-P280-P370+P378-P403+P235-P501
  • WGK Germania:3
  • Istruzioni di sicurezza: S24/25
  • TSCA:Yes
  • Condizioni di conservazione:Tenere lontano da alte temperature, scintille, fiamme e fonti di fuoco. Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili.

4'-Ethylacetophenone Dati doganali

  • CODICE SA:2914399090
  • Dati doganali:

    Codice doganale cinese:

    2914399090

    Panoramica:

    2914399090. altri chetoni aromatici senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    2914399090. altri chetoni aromatici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

4'-Ethylacetophenone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-20966-0.05g
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937-30-4 94%
0.05g
$19.0 2023-09-16
Enamine
EN300-20966-10.0g
1-(4-ethylphenyl)ethan-1-one
937-30-4 94%
10.0g
$32.0 2023-07-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EB266-100g
4'-Ethylacetophenone
937-30-4 97%
100g
¥363.0 2022-05-30
Enamine
EN300-20966-1.0g
1-(4-ethylphenyl)ethan-1-one
937-30-4 94%
1.0g
$26.0 2023-07-07
Life Chemicals
F0001-2255-2.5g
4'-Ethylacetophenone
937-30-4 95%+
2.5g
$40.0 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EB266-25g
4'-Ethylacetophenone
937-30-4 97%
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¥128.0 2022-05-30
TRC
E898800-5g
4'-Ethylacetophenone
937-30-4
5g
$ 75.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E52500-100g
1-(4-Ethylphenyl)ethanone
937-30-4 96%
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¥298.0 2023-09-08
Apollo Scientific
OR911728-500g
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£194.00 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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4'-Ethylacetophenone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Water Catalysts: Indium triflate Solvents: Sulfur dioxide ;  -78 °C; 16 - 18 h, 8 bar, 60 °C
Riferimento
In(III) and Hf(IV) Triflate-Catalyzed Hydration and Catalyst-free Hydrohalogenation of Aryl Acetylenes in Liquid Sulfur Dioxide
Suta, Krista; Turks, Maris, ACS Omega, 2018, 3(12), 18065-18077

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 9,10-Dicyanoanthracene Solvents: Acetonitrile ;  60 min, rt
Riferimento
9,10-Dicyanoanthracene photosensitized oxidation of aryl alkanols: evidence for an electron transfer mechanism
Lykakis, Ioannis N.; Lestakis, Stellios; Orfanopoulos, Michael, Tetrahedron Letters, 2003, 44(33), 6247-6251

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Water Catalysts: Silver hexafluoroantimonate ,  1514905-15-7 Solvents: Methanol ;  24 h, 120 °C
Riferimento
Au-NHC@Porous Organic Polymers: Synthetic Control and Its Catalytic Application in Alkyne Hydration Reactions
Wang, Wenlong; Zheng, Anmin; Zhao, Peiqing; Xia, Chungu; Li, Fuwei, ACS Catalysis, 2014, 4(1), 321-327

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Chloro[(isocyano-κC)cyclohexane]gold ,  Potassium tetrakis(pentafluorophenyl)borate Solvents: Methanol ,  Water ;  24 h, rt
Riferimento
Hydration of alkynes at room temperature catalyzed by gold(I) isocyanide compounds
Xu, Yun; Hu, Xingbang; Shao, Jing; Yang, Guoqiang; Wu, Youting; et al, Green Chemistry, 2015, 17(1), 532-537

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Ethylene glycol diethyl ether ;  rt; 12 h, 90 °C
Riferimento
1,2-Diethoxyethane catalyzed oxidative cleavage of gem-disubstituted aromatic alkenes to ketones under minimal solvent conditions
Liu, Kai-Jian; Deng, Ji-Hui; Zeng, Tang-Yu; Chen, Xin-Jie; Huang, Ying; et al, Chinese Chemical Letters, 2020, 31(7), 1868-1872

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Potassium carbonate Solvents: Xylene ;  20 h, 130 °C
Riferimento
Tetraphosphine/palladium-catalyzed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids
Kondolff, Isabelle; Doucet, Henri; Santelli, Maurice, Tetrahedron, 2004, 60(17), 3813-3818

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Silver triflate Catalysts: 2378834-33-2 Solvents: Acetic acid ,  Water ;  10 h, 100 °C
Riferimento
The synthesis of methyl triazole-4-carboxylate gold(I) complex and application on allene synthesis and alkyne hydration
Hu, Wenkang; Shan, Liang; Ma, Fudong; Zhang, Yilin; Yang, Yongchun; et al, Inorganic Chemistry Communications, 2019, 109,

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Sodium tert-butoxide ,  Iridium, [9-[[bis(1,1-dimethylethyl)phosphino-κP]oxy]benzo[h]quinolin-10-yl-κC,κ… Solvents: Ethanol ;  30 min, 60 °C
1.2 Reagents: Oxygen
Riferimento
Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and Mechanism
Wang, Yulei; Huang, Zhidao; Leng, Xuebing; Zhu, Huping; Liu, Guixia; et al, Journal of the American Chemical Society, 2018, 140(12), 4417-4429

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Water Catalysts: Sulfuric acid Solvents: Acetonitrile ;  20 min, rt
Riferimento
Accelerated Metal-Free Hydration of Alkynes within Milliseconds in Microdroplets
Zheng, Boyu; Jin, Xiaoxiao; Liu, Jinhua; Cheng, Heyong, ACS Sustainable Chemistry & Engineering, 2021, 9(12), 4383-4390

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorog… Solvents: Methanol ,  Water ;  6 h, 110 °C; 110 °C → rt
Riferimento
Regioselective Hydration of Terminal Alkynes Catalyzed by a Neutral Gold(I) Complex [(IPr)AuCl] and One-Pot Synthesis of Optically Active Secondary Alcohols from Terminal Alkynes by the Combination of [(IPr)AuCl] and Cp*RhCl[(R,R)-TsDPEN]
Li, Feng; Wang, Nana; Lu, Lei; Zhu, Guangjun, Journal of Organic Chemistry, 2015, 80(7), 3538-3546

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: 1,4-Dioxane Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,2-Bis(dicyclohexylphosphino)ethane ;  5 min, rt
1.2 10 h, 130 °C
Riferimento
Iridium-Catalyzed Alkene-Selective Transfer Hydrogenation with 1,4-Dioxane as Hydrogen Donor
Zhang, Deliang; Iwai, Tomohiro; Sawamura, Masaya, Organic Letters, 2019, 21(15), 5867-5872

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Potassium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ,  Water ;  4 h, 45 °C
Riferimento
Oxidation of benzylic methylenes to ketones with Oxone-KBr in aqueous acetonitrile under transition metal free conditions
Yin, Lixia; Wu, Jingjing; Xiao, Juan; Cao, Song, Tetrahedron Letters, 2012, 53(33), 4418-4421

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid ,  Indium triflate Solvents: 1,2-Dichloroethane ,  Water ;  3.5 h, reflux
Riferimento
The indium-catalysed hydration of alkynes using substoichiometric amounts of PTSA as additive
Gao, Qi; Li, Shenyan; Pan, Yingming; Xu, Yanli; Wang, Hengshan, Tetrahedron, 2013, 69(19), 3775-3781

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Zinc ,  Sodium iodide Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  24 h, rt
Riferimento
Nickel-Catalyzed Methylation of Aryl Halides with Deuterated Methyl Iodide
Hu, Lu; Liu, Xin; Liao, Xuebin, Angewandte Chemie, 2016, 55(33), 9743-9747

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorog… Solvents: Methanol ,  Water ;  6 h, 110 °C
Riferimento
Process for preparation of ketone compounds through alkyne hydrolysis
, China, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
Riferimento
Extended scope of in situ iodotrimethylsilane mediated selective reduction of benzylic alcohols
Cain, Gary A.; Holler, Edward R., Chemical Communications (Cambridge, 2001, (13), 1168-1169

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Acetic acid ,  p-Toluenesulfonic acid Solvents: Dichloromethane ;  3 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
A Combination System of p-Toluenesulfonic Acid and Acetic Acid for the Hydration of Alkynes
Liu, Haixuan; Wei, Yunyang; Cai, Chun, Synlett, 2016, 27(16), 2378-2383

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Hydrogen ,  1-Butyl-3-methylimidazolium tetrafluoroborate Catalysts: Palladium ;  20 h, 30 bar, 120 °C
Riferimento
Hydrogen-Bonding-Mediated Selective Hydrogenation of Aromatic Ketones over Pd/C in Ionic Liquids at Room Temperature
Li, Ruipeng; Wang, Yuepeng; Zhao, Yanfei; Zhang, Fengtao; Zeng, Wei; et al, ACS Sustainable Chemistry & Engineering, 2021, 9(42), 14216-14223

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Water Catalysts: 2750707-54-9 (salt with hexafluoroantimonate) ;  20 h, 60 °C
Riferimento
Synthesis and Catalytic Properties of Metal-N-Heterocyclic-Carbene-Decorated Covalent Organic Framework
Li, Yue; Dong, Ying; Kan, Jing-Lan; Wu, Xiaowei; Dong, Yu-Bin, Organic Letters, 2020, 22(18), 7363-7368

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Water Catalysts: Molybdate(3-), cobaltatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Formic acid ;  1 h, 60 °C
Riferimento
Hydration of Alkynes to Ketones with an Efficient and Practical Polyoxomolybdate-based Cobalt Catalyst
Xie, Ya; Wang, Jingjing; Wang, Yunyun; Han, Sheng; Yu, Han, ChemCatChem, 2021, 13(23), 4985-4989

4'-Ethylacetophenone Raw materials

4'-Ethylacetophenone Preparation Products

4'-Ethylacetophenone Letteratura correlata

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